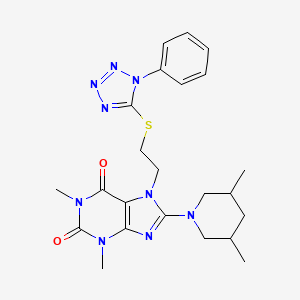

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N9O2S/c1-15-12-16(2)14-30(13-15)21-24-19-18(20(33)29(4)23(34)28(19)3)31(21)10-11-35-22-25-26-27-32(22)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNJTMCGXOAFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a purine core with various substituents, notably a 3,5-dimethylpiperidine and a phenyl-tetrazole moiety. Its molecular formula is with a molecular weight of approximately 362.5 g/mol. The structural complexity suggests a potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities including:

- Antimicrobial : Certain derivatives have shown significant antibacterial and antifungal activities.

- Anticancer : Some studies suggest potential anticancer properties through modulation of cell signaling pathways.

- Anti-inflammatory : Compounds in this class may possess anti-inflammatory effects, contributing to their therapeutic profiles.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

2. Receptor Modulation

- It can modulate the activity of various receptors involved in critical signaling pathways, potentially leading to altered physiological responses.

3. Interaction with Nucleic Acids

- The purine structure allows for interactions with DNA and RNA, which may affect gene expression and replication processes.

Antimicrobial Activity

A study focusing on tetrazole derivatives highlighted their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents significantly enhanced the antimicrobial efficacy of these compounds .

Anticancer Potential

Research has demonstrated that related purine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In vivo studies have indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

The following tables summarize key findings related to the biological activity of the compound:

| Activity Type | Tested Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | Tetrazole derivative | 0.55 | Effective against E. coli |

| Anticancer | Purine derivative | 12.0 | Induces apoptosis in cancer cells |

| Anti-inflammatory | Related compound | 25.0 | Reduces TNF-alpha levels |

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core via cyclization of intermediates such as 6-chloropurine derivatives. The piperidine and tetrazole-thioethyl moieties are introduced sequentially using coupling agents (e.g., DCC or EDC) under controlled temperatures (40–80°C) and inert atmospheres. For example, the piperidine group may be attached via nucleophilic substitution, while the tetrazole-thioethyl moiety is added through thiol-ene "click" chemistry. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) are critical for yield optimization. Purification often employs column chromatography or recrystallization .

Basic: What spectroscopic and analytical methods are used to confirm its structural integrity?

Structural confirmation relies on:

- 1H/13C NMR : To verify proton and carbon environments, particularly for the purine core, piperidine, and tetrazole groups.

- IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600 cm⁻¹).

- Mass Spectrometry (HRMS-ESI) : To validate molecular weight (e.g., [M+H]+ ion) with <5 ppm mass accuracy.

- X-ray Crystallography (if crystals are obtainable): For absolute stereochemical confirmation .

Basic: How can researchers assess the compound’s purity and stability under laboratory conditions?

- HPLC/UPLC : Using reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95%).

- TLC : For rapid monitoring of synthetic intermediates.

- Stability Studies : Incubate the compound in buffers (pH 4–9) at 25–37°C, analyzing degradation products via LC-MS. Stability is influenced by the tetrazole-thioethyl group’s susceptibility to oxidation, necessitating storage under nitrogen .

Advanced: What experimental designs are recommended for studying its mechanism of action in biological systems?

- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases).

- Covalent Binding Studies : Employ LC-MS/MS to identify adducts formed via the tetrazole-thioethyl group’s nucleophilic reactivity.

- Cellular Models : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity. Dosing regimens should follow factorial designs (e.g., varying concentration and exposure time) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., piperidine methylation, tetrazole substitution) to isolate pharmacophores.

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify outliers.

- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using positive/negative controls .

Advanced: What methodologies are used to evaluate its environmental fate and ecotoxicological risks?

- Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems.

- Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite) and measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).

- Toxicity Profiling : Perform acute/chronic toxicity assays (e.g., algal growth inhibition, fish embryo toxicity). Ecological risk assessment requires integration of these data with exposure models .

Advanced: How can computational methods enhance understanding of its pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict binding modes to serum proteins (e.g., human serum albumin).

- ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and half-life.

- QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.